N,N-diethylethanamine;formic acid

Catalog No.
S766186
CAS No.
15077-13-1
M.F
C17H40N2O10
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethylethanamine;formic acid

CAS Number

15077-13-1

Product Name

N,N-diethylethanamine;formic acid

IUPAC Name

N,N-diethylethanamine;formic acid

Molecular Formula

C17H40N2O10

Molecular Weight

432.5 g/mol

InChI

InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3)

InChI Key

NLOIHFJXBNFDSF-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O

Carbonylation Reactions:

Formic acid triethylamine complex 5:2 (HCOOH/Et₃N complex) serves as a valuable reagent in carbonylation reactions, where a carbonyl group (C=O) is introduced into a molecule. This complex offers a convenient and safe source of carbon dioxide (CO₂) compared to using pure CO₂ gas, which can be challenging to handle and requires specialized equipment.

Studies have demonstrated its effectiveness in various carbonylation processes, including:

  • Formamide synthesis: The complex can be used to synthesize formamide (HCONH₂) from primary amines, offering a cleaner alternative to traditional methods using phosgene or formic acid .
  • Hydrocarboxylation: This complex facilitates the hydrocarboxylation of alkenes, introducing a hydroxyl group (OH) and a carboxylic acid group (COOH) across the double bond. This reaction is particularly useful for synthesizing various organic acids .
  • Oxidative carbonylation: The complex can participate in oxidative carbonylation reactions, where a carbon monoxide molecule is inserted into a molecule while being oxidized. This approach is employed in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Other Applications:

Beyond carbonylation reactions, formic acid triethylamine complex 5:2 finds applications in other areas of scientific research:

  • Dehydrating agent: The complex exhibits dehydrating properties, enabling the removal of water molecules from certain reactions. This characteristic proves beneficial in various synthetic processes .
  • Metal catalyst precursor: The complex can serve as a precursor for the formation of metal formate catalysts, which are employed in various organic transformations .

Molecular Structure Analysis

The structure of TEAF features a network of hydrogen bonds between the acidic hydrogens of formic acid and the lone pairs on the nitrogen atoms of triethylamine. Each triethylamine molecule interacts with five formic acid molecules through hydrogen bonding, forming a complex with the 5:2 stoichiometry []. This extensive hydrogen bonding network contributes to the unique properties of TEAF compared to pure formic acid.

Key Features:

  • Hydrogen bonding network between formic acid and triethylamine
  • 5:2 stoichiometry of formic acid to triethylamine

Chemical Reactions Analysis

Synthesis:

5 HCOOH + 2 Et3N -> (HCOOEt3NH)2 + 2 H2O

Decomposition:

TEAF can decompose upon heating, releasing triethylamine and formic acid [].

(HCOOEt3NH)2 -> 5 HCOOH + 2 Et3N

Reactions as a Reducing Agent:

TEAF functions as a mild reducing agent in organic synthesis. It can transfer a hydride ion (H-) to carbonyl groups (C=O) in aldehydes and ketones, converting them to their corresponding alcohols [].

(HCOOEt3NH)2 + RCHO -> RCH2OH + (HCOOEt3NH)2 + HCOOH (where R is an organic group)

Physical And Chemical Properties Analysis

  • Appearance: Liquid []
  • Molecular Weight: 432.51 g/mol []
  • Density: 1.03 g/cm³ at 20°C []
  • Flash Point: 110°C []
  • Storage Temperature: 2-30°C []

Solubility:

  • Soluble in most organic solvents like dichloromethane, chloroform, and acetonitrile [].

Stability:

  • Relatively stable under ambient conditions but can decompose upon heating [].

TEAF's reducing ability arises from the activation of the formyl group (HCO) in formic acid by hydrogen bonding with triethylamine. This weakens the C-H bond in the formyl group, making it more susceptible to hydride transfer to carbonyl compounds [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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